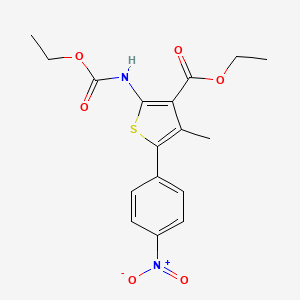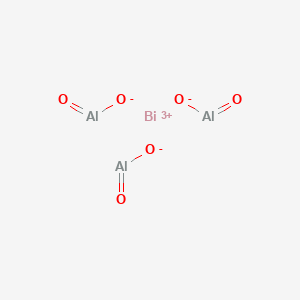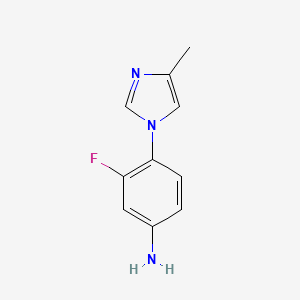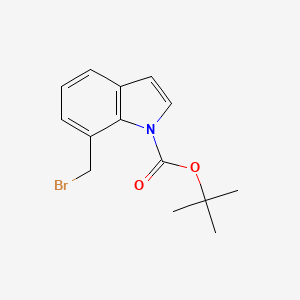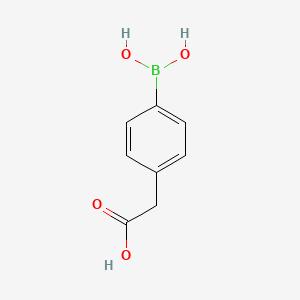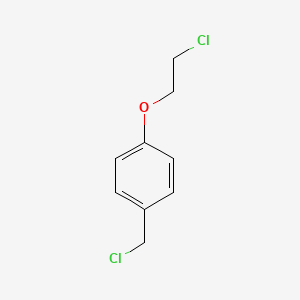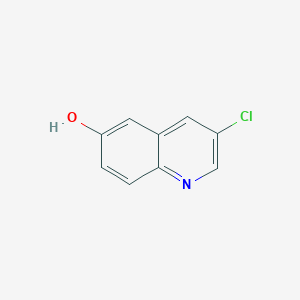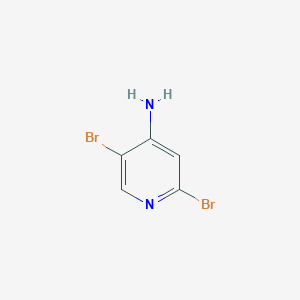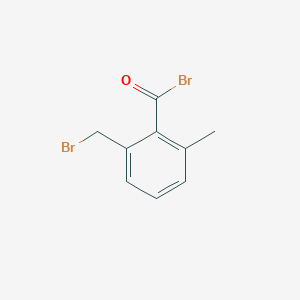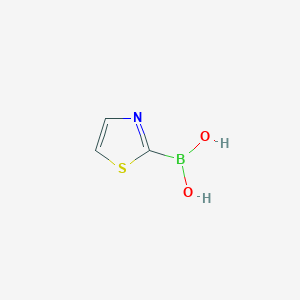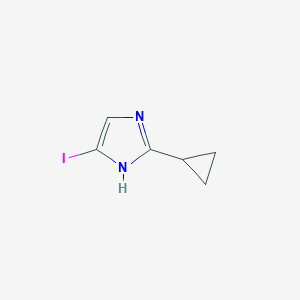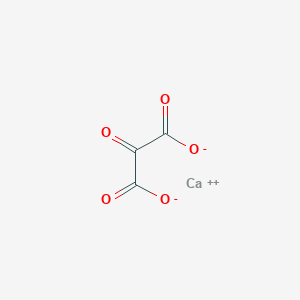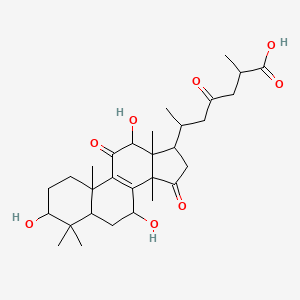
1-Chloroisoquinoline-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a complex process that involves several steps.
Scientific Research Applications
Cancer Treatment Enhancement
1-Chloroisoquinoline-5-carboxylic acid hydrochloride and its derivatives, as part of the broader class of chloroquine (CQ) compounds, have been researched for their potential in enhancing the efficacy of cancer treatment. These compounds are known for inhibiting lysosomal acidification, thereby preventing autophagy—a process cancer cells can exploit for survival under treatment stress. In a study, it was shown that CQ, when combined with chemotherapeutic drugs or radiation, enhances tumor cell killing. This sensitization effect of CQ was observed to occur independently of its autophagy inhibition, suggesting its utility in cancer treatment could extend beyond its known mechanism of action (Maycotte et al., 2012).
Mass Spectrometry in Drug Development
The structural elucidation and characterization of isoquinoline derivatives, including 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, have been advanced through mass spectrometric techniques. This is particularly relevant in the study of compounds with potential as prolylhydroxylase inhibitor drug candidates. Mass spectrometry aids in the analysis of gas-phase reactions of substituted isoquinolines, facilitating the understanding of their behavior and potential applications in drug development (Thevis et al., 2008).
Antimicrobial and Antitubercular Applications
Research into the antimicrobial and antitubercular applications of isoquinoline derivatives has led to the development of novel compounds with significant activity. For example, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity. These compounds demonstrated promising results against M. tuberculosis, indicating their potential in treating tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).
Neurotransmitter Receptor Antagonism
Compounds derived from 1-Chloroisoquinoline-5-carboxylic acid hydrochloride have also been evaluated for their role in neurotransmitter receptor antagonism. Specifically, derivatives have been studied for their in vitro antagonist activity at the glycine site on the NMDA receptor. This research contributes to the understanding of the conformational and stereochemical requirements necessary for the antagonism of the glycine site, providing insights into potential therapeutic applications for neurological conditions (Carling et al., 1992).
Photolabile Protecting Groups
The development of photolabile protecting groups for carboxylic acids based on derivatives of isoquinoline, such as 8-bromo-7-hydroxyquinoline, illustrates another scientific research application. These groups are designed to have a high sensitivity to multiphoton excitation, making them useful in the controlled release of bioactive molecules in response to light. Such advancements have implications for targeted drug delivery and the precise temporal control of drug activation within biological systems (Fedoryak et al., 2002).
properties
CAS RN |
223671-54-3 |
|---|---|
Product Name |
1-Chloroisoquinoline-5-carboxylic acid hydrochloride |
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-chloroisoquinoline-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H |
InChI Key |
APVMHUHJACMXQC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




